molecular formula C17H24N2O2 B8570697 Ethyl 4-(4-cyclobutylpiperazin-1-yl)benzoate

Ethyl 4-(4-cyclobutylpiperazin-1-yl)benzoate

Cat. No. B8570697
M. Wt: 288.4 g/mol
InChI Key: PFQUCGSEABDZFU-UHFFFAOYSA-N
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Description

Ethyl 4-(4-cyclobutylpiperazin-1-yl)benzoate is a useful research compound. Its molecular formula is C17H24N2O2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(4-cyclobutylpiperazin-1-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(4-cyclobutylpiperazin-1-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 4-(4-cyclobutylpiperazin-1-yl)benzoate

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

ethyl 4-(4-cyclobutylpiperazin-1-yl)benzoate

InChI

InChI=1S/C17H24N2O2/c1-2-21-17(20)14-6-8-16(9-7-14)19-12-10-18(11-13-19)15-4-3-5-15/h6-9,15H,2-5,10-13H2,1H3

InChI Key

PFQUCGSEABDZFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3CCC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 4-fluorobenzoate (0.753 g, 4.48 mmol) was added to a solution of 1-cyclobutylpiperazine (0.571 g, 4.07 mmol) and potassium carbonate (0.563 g, 4.07 mmol) in DMSO (8 mL) under nitrogen. The resulting solution was stirred at 100° C. for 18 h and evaporated to dryness. The residue was triturated with diethyl ether, filtered, and evaporated and the crude product was purified by silica column chromatography, eluting with a gradient of 0 to 2.5% 2.5N MeOH in DCM. Pure fractions were evaporated to dryness to afford ethyl 4-(4-cyclobutylpiperazin-1-yl)benzoate (0.387 g, 32.9%) as a white solid.
Quantity
0.753 g
Type
reactant
Reaction Step One
Quantity
0.571 g
Type
reactant
Reaction Step One
Quantity
0.563 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl 4-fluorobenzoate (0.225 mL, 1.53 mmol) and 1-cyclobutylpiperazine (0.430 g, 3.07 mmol) were taken up in DMA (3 mL) and sealed into a microwave tube. The reaction was heated to 150° C. for 90 mins in the microwave reactor and cooled to room temperature. The reaction was not complete, so it was reheated at 150° C. for a further 1 h. The reaction mixture was evaporated to dryness and the crude product purified by silica column chromatography, eluting with a gradient of 0-2.5% MeOH in DCM. Pure fractions were evaporated to dryness to afford ethyl 4-(4-cyclobutylpiperazin-1-yl)benzoate (0.050 g, 11.31%) as a yellow solid.
Quantity
0.225 mL
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

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